3-Amino-5-phenylpyridazine-4-carbonitrile
Overview
Description
3-Amino-5-phenylpyridazine-4-carbonitrile is an organic compound with the molecular formula C11H8N4. It is a member of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-phenylpyridazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-phenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Amino-5-phenylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenylpyrazole-4-carbonitrile: Another compound with a similar structure but different biological activities.
Various pyridazinone derivatives: These compounds share the pyridazine core but have different substituents, leading to diverse properties and applications.
Uniqueness
3-Amino-5-phenylpyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-5-phenylpyridazine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-10(7-14-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUFHGPQWNNXBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=C2C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423325 | |
Record name | 3-amino-5-phenyl-4-pyridazinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70413-20-6 | |
Record name | 3-amino-5-phenyl-4-pyridazinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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